5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 5-[(2,5-Dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
5-[(2,5-Dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition leads to significant alterations in cell cycle progression, resulting in the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 5-[(2,5-Dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one affects the cell cycle progression pathway . This results in the disruption of normal cell division and growth, leading to the death of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit the growth of various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 5-[(2,5-Dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is the significant inhibition of the growth of various cancer cell lines . This includes superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives have been reported as novel CDK2 inhibitors , suggesting that this compound may interact with enzymes such as CDK2 in biochemical reactions .
Cellular Effects
Related pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory effects on the growth of various cell lines , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 2,5-dimethylbenzylamine with 2-methylbenzaldehyde to form an intermediate, which is then cyclized with a suitable pyrazole derivative under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like glacial acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds .
Scientific Research Applications
5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]pyridines: Known for their medicinal properties and used in various therapeutic applications.
Uniqueness
5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets . This makes it a promising candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-8-9-15(2)17(10-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-7-5-4-6-16(19)3/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPNIVVAOHRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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